molecular formula C9H6BrF3O2 B13199215 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B13199215
M. Wt: 283.04 g/mol
InChI Key: ITKXPSCGSMQPPW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoromethoxy group attached to an ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)ethanone: Similar structure but lacks the trifluoromethoxy group.

    2-(4-Bromophenyl)-2-(trifluoromethoxy)ethanol: Similar structure with an alcohol group instead of an ethanone group.

    4-Bromoacetophenone: Similar structure but lacks the trifluoromethoxy group and has a different substitution pattern.

Uniqueness

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(trifluoromethoxy)ethanone

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2

InChI Key

ITKXPSCGSMQPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(F)(F)F)Br

Origin of Product

United States

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